Diethoxymethyl acetate

Description

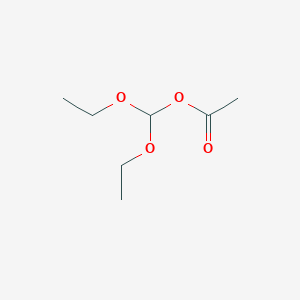

Structure

3D Structure

Properties

IUPAC Name |

diethoxymethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4/c1-4-9-7(10-5-2)11-6(3)8/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUNKQSGDBYUDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884547 | |

| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14036-06-7 | |

| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14036-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014036067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethoxymethyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanol, 1,1-diethoxy-, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethoxymethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethoxymethyl acetate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analytical methodologies related to diethoxymethyl acetate (B1210297). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and actionable experimental insights.

Core Chemical Properties

Diethoxymethyl acetate, also known by its IUPAC name this compound, is a colorless liquid with a fruity odor.[1] It serves as a versatile solvent and a key intermediate in various organic syntheses.[1]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound for easy reference and comparison.

| Identifier | Value | Source |

| CAS Number | 14036-06-7 | [2][3][4][5] |

| Molecular Formula | C₇H₁₄O₄ | [1][3][5][6] |

| IUPAC Name | This compound | [1] |

| SMILES | CCOC(OCC)OC(=O)C | [1][2][4] |

| InChI | InChI=1S/C7H14O4/c1-4-9-7(10-5-2)11-6(3)8/h7H,4-5H2,1-3H3 | [1][2][4] |

| InChIKey | IRUNKQSGDBYUDC-UHFFFAOYSA-N | [1][2][4] |

| Physical Property | Value | Conditions | Source |

| Molecular Weight | 162.18 g/mol | [2][3][4][5][6] | |

| Appearance | Colorless liquid | [1][3] | |

| Density | 0.993 g/mL | at 25 °C | [2][3][4][7] |

| Boiling Point | 170-172 °C | at 743 Torr | [3] |

| 185.7 °C | at 760 mmHg | [1] | |

| Melting Point | Not available in cited literature | ||

| Flash Point | 27 °C | closed cup | [2] |

| Refractive Index | 1.399 | at 20 °C | [2][3][4][7] |

| Solubility | Soluble in most common organic solvents; sparingly soluble in water. | [1][4] |

Chemical Structure and Reactivity

This compound is an acetal (B89532) ester characterized by a central methine carbon bonded to two ethoxy groups and an acetate group. This structure imparts a unique reactivity profile, making it a valuable reagent in organic synthesis.

Stability and Reactivity Profile:

-

Stability: Stable under normal conditions.[1]

-

Reactivity: It is sensitive to moisture and should be handled and stored under dry conditions.[4] At temperatures above 120 °C, it decomposes into ethyl acetate and ethyl formate.[4] It is flammable and can be irritating to the eyes, respiratory system, and skin.[1]

-

Key Reactions: this compound is utilized for the introduction of a diethoxymethyl group. For instance, it reacts with 5-amino-6-ribitylaminouracil hydrochloride to yield 6-dioxo-(1H,3H)-9-N-ribitylpurine.[2][4][7] It has also been used in the synthesis of D-mannosyl, D-galactosyl, and D-glucosyl theophylline (B1681296) nucleosides.[2][4][7]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of triethyl orthoformate with acetic anhydride, often in the presence of formic acid.[1][4]

Reaction:

References

Diethoxymethyl acetate CAS number and molecular weight

An In-depth Technical Guide to Diethoxymethyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diethoxymethyl Acetate (DEMA), a versatile reagent in organic synthesis. This document consolidates its chemical and physical properties, synthesis protocols, and key applications, with a particular focus on its role in the synthesis of nucleoside analogues and other heterocyclic compounds relevant to drug discovery and development.

Core Properties of this compound

This compound, also known as acetic acid diethoxymethyl ester, is a colorless liquid commonly utilized as a solvent and an intermediate in various chemical reactions.[1] Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 14036-06-7 | [2] |

| Molecular Formula | C₇H₁₄O₄ | [3] |

| Molecular Weight | 162.18 g/mol | [2][3] |

| Linear Formula | CH₃COOCH(OCH₂CH₃)₂ | [2] |

| Appearance | Colorless liquid | [1] |

| Density | 0.993 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.399 | [2][4] |

| Boiling Point | Approximately 180 °C | [1] |

| Flash Point | 27 °C (closed cup) | |

| Storage Temperature | 2-8°C | [2][4] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |

| SMILES String | CCOC(OCC)OC(C)=O | [2][4] |

| InChI Key | IRUNKQSGDBYUDC-UHFFFAOYSA-N | [2][4] |

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of acetic anhydride (B1165640) and triethoxymethane in the presence of formic acid.

Experimental Protocol: Synthesis of this compound

This protocol is based on established synthetic methods.

Materials:

-

Acetic anhydride

-

Triethoxymethane

-

Formic acid

Procedure:

-

Combine acetic anhydride and formic acid in a reaction vessel.

-

Slowly add triethoxymethane to the mixture.

-

The reaction is typically carried out at a controlled temperature.

-

The product, this compound, is then isolated and purified, often through distillation.

Applications in Organic Synthesis

This compound serves as a key reagent in the synthesis of various heterocyclic compounds, most notably in the formation of purines and nucleosides.

Synthesis of Purine (B94841) Derivatives

This compound is utilized in the cyclization of amino-substituted pyrimidines to form the purine ring system. A notable example is its reaction with 5-amino-6-ribitylaminouracil hydrochloride to yield 2,6-dioxo-(1H,3H)-9-N-ribitylpurine, a compound that has been evaluated as an inhibitor of lumazine (B192210) synthase and riboflavin (B1680620) synthase.[4]

Synthesis of Theophylline (B1681296) Nucleosides

A significant application of this compound in drug development research is the synthesis of theophylline nucleosides. These compounds have potential activity as antagonists of adenosine (B11128) receptors.[4] The synthesis involves a DEMA-induced cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil.[4]

The following is a generalized protocol based on the literature for the DEMA-induced cyclization to form a theophylline nucleoside.

Materials:

-

4-amino-5-(D-mannosylideneimino)-1,3-dimethyluracil (imine precursor)

-

This compound (DEMA)

-

Anhydrous solvent (e.g., toluene (B28343) or xylene)

Procedure:

-

Dissolve the imine precursor in the anhydrous solvent in a reaction flask equipped with a reflux condenser.

-

Add an excess of this compound to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to isolate the D-mannosyl theophylline nucleoside.

Biological Activity and Signaling Pathways

Currently, there is no direct evidence to suggest that this compound itself has significant biological activity or is directly involved in cellular signaling pathways. Its primary role in a biological context is as a synthetic intermediate for creating molecules that may possess biological activity, such as the aforementioned nucleoside analogues which are designed to interact with specific biological targets like adenosine receptors.[4] The research focus remains on the biological properties of the compounds synthesized using DEMA, rather than on DEMA itself.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation.[1]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Keep away from sources of ignition.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

This compound is a valuable reagent for organic chemists, particularly those involved in the synthesis of heterocyclic compounds with potential therapeutic applications. Its ability to facilitate cyclization reactions for the formation of purines and nucleosides makes it a relevant tool in drug discovery and development. While the compound itself does not appear to have direct biological activity, its utility in constructing complex, biologically active molecules is well-established. Future research may continue to expand its applications in the synthesis of novel bioactive compounds.

References

An In-depth Technical Guide to the Synthesis of Diethoxymethyl Acetate from Triethyl Orthoformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diethoxymethyl acetate (B1210297) from triethyl orthoformate. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the reaction, including its mechanism, experimental protocols, and key quantitative data.

Introduction

Diethoxymethyl acetate is a valuable reagent and intermediate in organic synthesis. Its synthesis from triethyl orthoformate is a common and efficient method. This guide will explore two primary synthetic routes: one employing acetic anhydride (B1165640) in the presence of formic acid, and another utilizing acetic anhydride alone, often with an acid catalyst. Understanding the nuances of these methods is crucial for optimizing reaction conditions and achieving desired yields and purity.

Reaction Mechanism

The synthesis of this compound from triethyl orthoformate and acetic anhydride is generally understood to proceed through an acid-catalyzed pathway. The key reactive intermediate is a highly electrophilic diethoxycarbenium ion.

The reaction can be initiated by a proton source, which can be an added acid catalyst or traces of acid present in the reactants. In the protocol involving formic acid, the formic acid can act as this proton source.

The generally accepted mechanism involves the following steps:

-

Protonation of Triethyl Orthoformate: An ethoxy group of the triethyl orthoformate is protonated by an acid (H⁺), forming a good leaving group (ethanol).

-

Formation of the Diethoxycarbenium Ion: The protonated orthoformate eliminates a molecule of ethanol (B145695) to form a resonance-stabilized diethoxycarbenium ion. This cation is a potent electrophile.

-

Nucleophilic Attack by Acetate: The acetate anion, derived from acetic anhydride, acts as a nucleophile and attacks the electrophilic carbon of the diethoxycarbenium ion.

-

Formation of this compound: This attack results in the formation of the final product, this compound.

Caption: Proposed reaction mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocols

This section details two distinct experimental procedures for the synthesis of this compound from triethyl orthoformate.

Protocol 1: Synthesis with Acetic Anhydride and Formic Acid

This protocol is based on a method described by DeWolfe and has been reported to provide a good yield of the desired product.[1]

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound using formic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (approx.) |

| Triethyl Orthoformate | 148.20 | 740 g | 4.99 |

| Acetic Anhydride | 102.09 | 550 g | 5.39 |

| Formic Acid | 46.03 | 275 g | 5.97 |

Procedure:

-

In a suitable reaction vessel, combine acetic anhydride (550 g), formic acid (275 g), and triethyl orthoformate (740 g).[1]

-

The reaction is reported to be slow in reaching equilibrium. The specific reaction time and temperature are not detailed in the available literature, but allowing the mixture to react at room temperature with stirring for several hours is a reasonable starting point. Monitoring the reaction progress by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy is recommended.

-

Upon completion of the reaction, the product is purified by distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 54.5% | [1] |

| Boiling Point | 77-78 °C at 25 mmHg | [1] |

Protocol 2: Synthesis with Acetic Anhydride (without Formic Acid)

Postulated Experimental Workflow:

Caption: Postulated workflow for this compound synthesis without formic acid.

General Procedure Considerations:

-

Reactants: Equimolar amounts of triethyl orthoformate and acetic anhydride would be a logical starting point.

-

Catalyst: The addition of a catalytic amount of a Lewis acid (e.g., zinc chloride) or a Brønsted acid could potentially accelerate the reaction.

-

Temperature: The reaction could be attempted at room temperature or with gentle heating.

-

Monitoring: As with the previous protocol, monitoring the reaction progress is essential.

-

Purification: Distillation would be the primary method for purification.

Purification

The primary method for purifying this compound from the reaction mixture is distillation .

Key Distillation Parameters:

| Boiling Point | Pressure | Reference |

| 77-78 °C | 25 mmHg | [1] |

It is crucial to perform the distillation under reduced pressure to avoid decomposition of the product at higher temperatures.

Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Protocol 1 (with Formic Acid) | Protocol 2 (without Formic Acid) |

| Reactants | Triethyl Orthoformate, Acetic Anhydride, Formic Acid | Triethyl Orthoformate, Acetic Anhydride |

| Catalyst | Formic acid (acts as reactant and/or catalyst) | Typically requires an acid catalyst (e.g., ZnCl₂) |

| Reported Yield | 54.5%[1] | Data not available in searched literature |

| Boiling Point | 77-78 °C @ 25 mmHg[1] | Not specified, but expected to be similar |

| Reaction Conditions | Slow at room temperature | Likely requires heating or catalysis for efficient conversion |

Conclusion

The synthesis of this compound from triethyl orthoformate is a versatile and important transformation in organic chemistry. The use of acetic anhydride in conjunction with formic acid provides a well-documented procedure with a reported yield of 54.5%. While the reaction can also proceed with acetic anhydride alone, further investigation and optimization are likely required to achieve comparable efficiency. The key to a successful synthesis lies in understanding the underlying acid-catalyzed mechanism and employing appropriate purification techniques, primarily vacuum distillation, to isolate the desired product. This guide provides the necessary foundational knowledge for researchers and professionals to confidently approach the synthesis of this compound.

References

Spectroscopic Analysis of Diethoxymethyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for Diethoxymethyl acetate (B1210297) (CAS No. 14036-06-7), a compound of interest in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure

IUPAC Name: Diethoxymethyl acetate Molecular Formula: C₇H₁₄O₄[1] Molecular Weight: 162.18 g/mol [1][2] Structure:

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound based on established principles of NMR, IR, and MS for esters and acetals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.1 - 5.9 | Singlet | 1H | -O-CH(OR)₂ |

| ~3.7 - 3.5 | Quartet | 4H | -OCH₂CH₃ |

| ~2.0 | Singlet | 3H | CH₃-C=O |

| ~1.2 | Triplet | 6H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | CH₃-C=O |

| ~100 | -O-CH(OR)₂ |

| ~63 | -OCH₂CH₃ |

| ~21 | CH₃-C=O |

| ~15 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2850 | Strong | C-H stretch (alkane) |

| ~1745 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester, acetate) |

| ~1100 - 1000 | Strong | C-O stretch (acetal) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Possible Fragment Ion | Notes |

| 162 | [C₇H₁₄O₄]⁺ | Molecular Ion (M⁺) - If observed, likely to be of low abundance. |

| 117 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group. |

| 103 | [CH(OCH₂CH₃)₂]⁺ | A common and often abundant fragment for diethyl acetals. |

| 73 | [CH(OCH₂CH₃)]⁺ | Further fragmentation of the acetal (B89532) moiety. |

| 45 | [OCH₂CH₃]⁺ | Ethoxy cation. |

| 43 | [CH₃CO]⁺ | Acylium ion, characteristic of acetates and often the base peak. |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Prepare a solution by dissolving approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.

-

A standard single-pulse experiment is used.

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a pulse width of 30 degrees, and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.

-

Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same spectrometer, operating at the appropriate frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to achieve a good signal-to-noise ratio.

-

Process the FID similarly to the ¹H spectrum and reference the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization (GC-MS):

-

Dilute a small amount of this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer. The GC will separate the compound from any impurities.

-

Typical GC conditions would involve a capillary column (e.g., HP-5) with a temperature program starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature to ensure elution.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) is performed at a standard energy of 70 eV.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

The detector records the abundance of each ion.

-

The mass spectrum is plotted as relative intensity versus m/z.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow from sample preparation to structure confirmation.

References

The Role of Diethoxymethyl Acetate in Cyclization Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a versatile and efficient reagent in organic synthesis, particularly in the construction of heterocyclic scaffolds that form the core of many pharmaceutical agents and biologically active molecules. Acting as a one-carbon synthon, DEMA provides a carbonyl carbon equivalent, facilitating the formation of five- and six-membered ring systems through cyclocondensation reactions. This technical guide provides an in-depth analysis of the mechanism of DEMA in cyclization reactions, supported by experimental protocols and quantitative data, to aid researchers in leveraging this reagent for novel molecule synthesis.

Core Mechanism: Diethoxymethyl Acetate as a Formylating Agent

The primary role of this compound in cyclization reactions is to act as a formylating agent, delivering a CHO+ synthon. Although structurally an acetate, its reactivity is analogous to that of orthoesters. The mechanism proceeds through the generation of a highly electrophilic intermediate that is readily attacked by nucleophiles, initiating a cascade of reactions culminating in ring closure.

The reaction is typically initiated by heat or acid catalysis, which promotes the elimination of one of the ethoxy groups to form a resonance-stabilized oxocarbenium ion. This intermediate is a potent electrophile.

A nucleophile present in the substrate, commonly a primary or secondary amine, attacks the electrophilic carbon of the oxocarbenium ion. This is followed by the elimination of a second molecule of ethanol (B145695) and the acetate group, leading to the formation of a new carbon-nucleophile bond and the introduction of a formyl-equivalent group. The subsequent intramolecular reaction of this newly introduced group with another nucleophilic center within the substrate leads to the final cyclized product.

Caption: General mechanism of DEMA-induced cyclization.

Applications in Heterocyclic Synthesis

This compound has been successfully employed in the synthesis of a variety of heterocyclic systems. Below are key examples with quantitative data and experimental protocols.

Synthesis of 3-(Polyhaloacyl)chromones

DEMA serves as an efficient reagent for the synthesis of 3-(polyhaloacyl)chromones from 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones.[1] This reaction proceeds in good yields under thermal conditions.

| Entry | Substrate (R) | Product | Yield (%) |

| 1 | CF3 | 3-(Trifluoroacetyl)chromone | 85 |

| 2 | CCl3 | 3-(Trichloroacetyl)chromone | 82 |

| 3 | CHF2 | 3-(Difluoroacetyl)chromone | 78 |

Experimental Protocol: General Procedure for the Synthesis of 3-(Polyhaloacyl)chromones [1]

A solution of the respective 2-hydroxy-2-(polyhaloalkyl)chroman-4-one (1 mmol) in this compound (1.0 g, 6.2 mmol) is heated at 140–150 °C for 15–20 minutes. After cooling, the reaction mixture is diluted with hexane (B92381) (3 mL). The solid product that precipitates is collected by filtration, washed with hexane, and dried.

Caption: Experimental workflow for chromone (B188151) synthesis.

Synthesis of Theophylline (B1681296) Nucleosides

DEMA is utilized for the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivatives to afford theophylline nucleosides. This reaction highlights the utility of DEMA in constructing purine-like structures.

| Entry | Glycosylidene Imine Precursor | Product | Yield (%) |

| 1 | D-Mannosyl | 7-(β-D-mannopyranosyl)theophylline | 62 |

| 2 | D-Galactosyl | 7-(α-D-galactofuranosyl)theophylline | 55 |

| 3 | D-Glucosyl | 7-(β-D-glucopyranosyl)theophylline | 65 |

Experimental Protocol: DEMA-induced Cyclization for Theophylline Nucleoside Synthesis

A solution of the 4-amino-5-glycosylideneimino-1,3-dimethyluracil (1 mmol) in this compound (5 mL) is heated at 120 °C for 2 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to yield the corresponding theophylline nucleoside.

Conclusion

This compound is a valuable and effective one-carbon synthon for the synthesis of a range of heterocyclic compounds. Its reactivity, which is analogous to that of orthoesters, allows for the efficient formylation of nucleophilic substrates, which can then undergo intramolecular cyclization. The presented mechanisms, quantitative data, and experimental protocols provide a solid foundation for researchers to explore the application of DEMA in the development of novel molecular entities. The mild reaction conditions and good yields associated with DEMA-mediated cyclizations make it an attractive tool in modern organic and medicinal chemistry.

References

Diethoxymethyl Acetate: A Versatile One-Carbon Synthon for Heterocyclic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a valuable and versatile one-carbon synthon in organic synthesis, offering a stable and efficient alternative to other formylating agents. Its unique reactivity profile enables the construction of a wide array of heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the applications of diethoxymethyl acetate as a one-carbon synthon, with a particular focus on its utility in the synthesis of biologically active molecules. Detailed experimental protocols for key transformations, quantitative data summaries, and mechanistic insights are presented to facilitate its practical application in the laboratory.

Introduction

The introduction of a single carbon atom is a fundamental transformation in organic synthesis, crucial for the construction of a vast number of organic molecules, including pharmaceuticals, agrochemicals, and materials. This compound, a stable and easily handled liquid, serves as an effective equivalent of a formyl cation or a protected formyl group. Its utility stems from its ability to react with a variety of nucleophiles, including amines, active methylene (B1212753) compounds, and electron-rich aromatic systems, to introduce a one-carbon unit that can subsequently be cyclized or further functionalized. This guide will delve into the core applications of DEMA, providing researchers with the necessary information to incorporate this reagent into their synthetic strategies.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

| Property | Value | Reference |

| CAS Number | 14036-06-7 | [1][2] |

| Molecular Formula | C₇H₁₄O₄ | [1][2] |

| Molecular Weight | 162.18 g/mol | |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 185.7 °C at 760 mmHg | [1] |

| Density | 0.993 g/mL at 25 °C | |

| Refractive Index | 1.399 (20 °C) | |

| Flash Point | 27 °C |

Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources. It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. DEMA is sensitive to moisture and should be stored under an inert atmosphere in a tightly sealed container.

Applications as a One-Carbon Synthon in Heterocyclic Synthesis

This compound has proven to be particularly valuable in the construction of nitrogen-containing heterocycles, which form the core of many pharmaceutical agents.

Synthesis of Purine (B94841) Derivatives

DEMA is a key reagent in the synthesis of purine analogs, which are known for their diverse biological activities. One notable application is the synthesis of 2,6-dioxo-(1H,3H)-9-N-ribitylpurine, an inhibitor of lumazine (B192210) synthase and riboflavin (B1680620) synthase, enzymes that are potential targets for antimicrobial agents.[3]

Experimental Protocol: Synthesis of 2,6-Dioxo-(1H,3H)-9-N-ribitylpurine

-

Materials: 5-amino-6-ribitylaminouracil hydrochloride, this compound, Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a solution of 5-amino-6-ribitylaminouracil hydrochloride (1 mmol) in anhydrous DMF (10 mL), add this compound (1.5 mmol).

-

Heat the reaction mixture at 110 °C for 4 hours under an inert atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 2,6-dioxo-(1H,3H)-9-N-ribitylpurine.

-

-

Quantitative Data:

-

Yield: 75%

-

Spectroscopic Data: Characterization is typically performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure of the final product.

-

Reaction Pathway:

Caption: Synthesis of a purine derivative using DEMA.

Synthesis of Theophylline (B1681296) Nucleosides

DEMA facilitates the cyclization of glycosylideneiminouracils to produce theophylline nucleosides, which are investigated for their potential as antagonists of adenosine (B11128) receptors.[3] This reaction highlights the ability of DEMA to act as a one-carbon bridge to form a new heterocyclic ring.

Experimental Protocol: DEMA-induced Cyclization of Glycosylideneiminouracils

-

Materials: 4-Amino-5-glycosylideneimino-1,3-dimethyluracil, this compound.

-

Procedure:

-

A solution of the 4-amino-5-glycosylideneimino-1,3-dimethyluracil (1 mmol) in this compound (5 mL) is heated at reflux for 2 hours.

-

The reaction progress is monitored by TLC.

-

After completion, the excess this compound is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the theophylline nucleoside.

-

-

Quantitative Data:

-

Yields: Typically range from 60-80%, depending on the sugar moiety.

-

Logical Relationship:

References

Theoretical Insights into the Reaction Pathways of Diethoxymethyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethoxymethyl acetate (B1210297) (DEMAC), a versatile reagent in organic synthesis, participates in several key chemical transformations. Understanding the theoretical underpinnings of its reaction pathways is crucial for optimizing existing synthetic protocols and designing novel applications, particularly in the pharmaceutical and materials science sectors. This technical guide provides an in-depth analysis of the principal reaction pathways of DEMAC, focusing on acid-catalyzed hydrolysis and thermal decomposition. Leveraging data from theoretical and experimental studies of analogous orthoesters and acetate esters, this document outlines the mechanistic steps, presents relevant kinetic and thermodynamic data, and details adaptable experimental and computational protocols.

Introduction

Diethoxymethyl acetate (CAS 14036-06-7), also known as acetic acid diethoxymethyl ester, is a valuable bifunctional molecule incorporating both an orthoester and an acetate moiety.[1] Its utility in organic synthesis is demonstrated in the formation of various heterocyclic compounds, including purines and theophylline (B1681296) nucleosides.[2] A thorough understanding of its reactivity, particularly its hydrolysis and pyrolysis pathways, is essential for controlling reaction outcomes and predicting product distributions. This guide synthesizes the current theoretical and experimental knowledge on related compounds to provide a predictive framework for the reaction mechanisms of DEMAC.

Acid-Catalyzed Hydrolysis Pathway

The acid-catalyzed hydrolysis of orthoesters is characterized by a rapid initial protonation followed by the formation of a key dialkoxycarbocation intermediate. This intermediate then undergoes nucleophilic attack by water, leading to a hemiorthoester that subsequently decomposes to the final products.

Proposed Mechanism:

The proposed pathway for the acid-catalyzed hydrolysis of this compound involves the following steps:

-

Protonation: Rapid and reversible protonation of one of the ether oxygen atoms by a hydronium ion.

-

Formation of the Dialkoxycarbocation: Cleavage of a carbon-oxygen bond to release a molecule of ethanol (B145695) and form a resonance-stabilized dialkoxycarbocation.

-

Nucleophilic Attack by Water: Addition of a water molecule to the carbocation.

-

Deprotonation: Loss of a proton to form a hemiorthoester intermediate.

-

Protonation of a Second Ether Oxygen: Protonation of another ethoxy group on the hemiorthoester.

-

Elimination of a Second Ethanol Molecule: Formation of a protonated ester.

-

Final Hydrolysis: The protonated ester undergoes hydrolysis through a standard acid-catalyzed ester hydrolysis mechanism to yield acetic acid and the remaining alcohol.

Visualization of the Hydrolysis Pathway

References

Solubility and stability of Diethoxymethyl acetate in common solvents

An In-depth Technical Guide to the Solubility and Stability of Diethoxymethyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethoxymethyl acetate (CAS No. 14036-06-7), also known as acetic acid diethoxymethyl ester, is a colorless liquid with a fruity odor.[1] With a molecular formula of C₇H₁₄O₄ and a molecular weight of 162.18 g/mol , this compound integrates both an ester and an acetal (B89532) functional group.[2][3][4] It serves as a valuable solvent and intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the current understanding of the solubility and stability of this compound in common laboratory solvents, based on available technical data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₄ | [3][4] |

| Molecular Weight | 162.18 g/mol | [2][3] |

| CAS Number | 14036-06-7 | [2][4] |

| Appearance | Colorless liquid | [1] |

| Density | 0.993 g/mL at 25 °C | [2] |

| Boiling Point | 170-172 °C at 743 Torr; 185.7 °C at 760 mmHg | [1] |

| Refractive Index | n20/D 1.399 | [2] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [2] |

| Storage Temperature | 2-8°C | [2] |

Solubility Profile

Qualitative Solubility

Table 2: Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Solubility | Reference |

| Protic Polar | Water | Sparingly Soluble | [1] |

| Alcohols (e.g., Methanol, Ethanol) | Soluble (Inferred) | ||

| Aprotic Polar | Acetone | Soluble (Inferred) | |

| Ethyl Acetate | Soluble (Inferred) | ||

| Tetrahydrofuran (THF) | Soluble | [1] | |

| Nonpolar | Hexane, Toluene | Soluble (Inferred) |

Note: "Inferred" solubility is based on general statements of solubility in organic solvents and the principle of "like dissolves like." Quantitative determination is recommended for specific applications.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To obtain precise solubility values, the shake-flask method is a reliable and widely used technique.[5] This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand, or centrifuge, to separate the undissolved solute from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID) or a calibrated refractive index detector.

-

Calculation: The solubility is then reported in units such as g/100 mL or mol/L.

A generalized workflow for this process is illustrated in the diagram below.

Stability Profile

This compound is reported to be stable under normal storage conditions.[1] However, its stability is compromised by the presence of moisture, acid, and high temperatures due to its acetal and ester functionalities.

Hydrolytic Stability

As an acetal, this compound is susceptible to hydrolysis under acidic conditions, which will catalyze its decomposition. In neutral or basic conditions, acetals are generally stable. The ester group, however, can undergo hydrolysis under both acidic and basic conditions (saponification).

The primary hydrolytic degradation pathway under acidic conditions involves the protonation of an ether oxygen, followed by the elimination of ethanol (B145695) to form a resonance-stabilized oxocarbenium ion. This intermediate then reacts with water to form a hemiacetal, which further hydrolyzes to yield acetaldehyde, ethanol, and acetic acid.

Thermal Stability

There is limited specific data on the thermal decomposition of this compound. One source suggests it decomposes at temperatures above 120 °C into ethyl acetate and ethyl formate. This indicates a potential rearrangement or fragmentation pathway that becomes significant at elevated temperatures. For applications involving heating, it is crucial to determine the onset of decomposition and the identity of the degradation products under the specific process conditions.

Experimental Protocol for Stability Assessment (Stability-Indicating GC Method)

A stability-indicating gas chromatography (GC) method is essential for assessing the degradation of this compound under various stress conditions (e.g., acid, base, heat, oxidation). This method must be able to separate the intact compound from all potential degradation products.

Methodology:

-

Forced Degradation: Subject samples of this compound to stress conditions.

-

Acid/Base Hydrolysis: Incubate with dilute HCl and NaOH at a controlled temperature.

-

Thermal Stress: Heat the sample in a controlled oven.

-

Oxidative Stress: Treat with a reagent like hydrogen peroxide.

-

-

Sample Preparation: At specified time points, withdraw samples, neutralize if necessary, and dilute with a suitable solvent.

-

GC Analysis: Inject the prepared samples into a GC system, typically equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for peak identification. The GC column and temperature program must be optimized to achieve baseline separation of the parent peak from any degradant peaks.

-

Method Validation: Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[6][7]

-

Kinetic Analysis: By analyzing the decrease in the peak area of this compound over time, the degradation rate constant and half-life can be calculated.

The logical flow for developing a stability-indicating method is depicted below.

Conclusion

This compound is a versatile organic compound with broad solubility in organic solvents and limited solubility in water. Its stability is influenced by its acetal and ester moieties, making it susceptible to degradation in the presence of acid and at elevated temperatures. While qualitative data are available, there is a notable lack of quantitative solubility and stability data in the public domain. For drug development and other high-purity applications, it is imperative that researchers determine these parameters empirically using established methodologies such as the shake-flask method for solubility and validated stability-indicating chromatographic methods for degradation kinetics. The protocols and workflows outlined in this guide provide a robust framework for obtaining this critical information.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound 96 14036-06-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stability-Indicating Method Development and Validation for Busulfan Drug Substance by Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethoxymethyl Acetate: A Technical Safety Guide for Researchers

This guide provides an in-depth overview of the safety and handling information for diethoxymethyl acetate (B1210297) (CAS 14036-06-7), compiled for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, potential hazards, and recommended safety protocols based on available Safety Data Sheets (SDS).

Chemical and Physical Properties

Diethoxymethyl acetate is a colorless liquid.[1][2] It is important to note that this compound is sensitive to moisture and should be handled and stored under dry conditions.[2][3] At temperatures exceeding 120°C, it can decompose into ethyl acetate and ethyl formate.[2][3]

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₄ | [2][4] |

| Molecular Weight | 162.18 g/mol | [2][4] |

| Boiling Point | 170-172 °C at 743 Torr | [2] |

| 185.7 °C at 760 mmHg | [1] | |

| Density | 0.993 g/mL at 25 °C | [2][5] |

| Flash Point | 27 °C (80.6 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.399 | [2][5] |

| Vapor Pressure | 0.689 mmHg at 25°C | [1] |

| Storage Temperature | 2-8°C | [5] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also cause respiratory irritation.[5][6][7]

| Hazard Classification | Category | GHS Code |

| Flammable Liquids | Category 3 | H226 |

| Skin Corrosion/Irritation | Category 2 | H315 |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335 |

Hazard Statements:

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the determination of safety data (e.g., flash point, toxicity) for this compound are not provided in standard Safety Data Sheets. These tests are typically performed according to standardized guidelines from organizations such as the OECD (Organisation for Economic Co-operation and Development) or ASTM (American Society for Testing and Materials), but the specific study reports are not publicly available.

Handling, Storage, and Personal Protective Equipment

Handling:

-

Wear personal protective equipment, including safety glasses/goggles, chemical-resistant gloves, and appropriate lab attire.[7][8]

-

Handle in a well-ventilated area, preferably under a chemical fume hood.[8][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][10]

-

Use non-sparking tools and take precautionary measures against static discharge.[7][11]

-

Avoid contact with skin and eyes, and avoid inhaling vapor or mist.[7]

Storage:

-

Store in a flammables area, with a recommended storage temperature of 2-8°C.[5]

-

The compound is moisture-sensitive; store under an inert atmosphere.[6]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[8]

-

Skin Protection: Wear protective gloves (impermeable) and clothing to prevent skin contact.[8]

-

Respiratory Protection: If working outside of a fume hood or if ventilation is inadequate, use a NIOSH/MSHA-approved respirator with an appropriate filter for organic vapors.[10]

First-Aid Measures

-

Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. If respiratory irritation occurs or if the person feels unwell, seek medical attention.[6][8]

-

Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation persists, get medical advice.[8][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[6][8]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if the person feels unwell.[8]

Accidental Release Measures & Spill Response Workflow

In the event of a spill, the primary objectives are to control the spill, prevent it from spreading, and ensure the safety of personnel. The following workflow outlines the general procedure.

Caption: Workflow for managing a this compound spill.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9][11] Water may be used to cool closed containers.[6]

-

Specific Hazards: this compound is a flammable liquid, and its vapors may form explosive mixtures with air.[6][7] Vapors can travel to an ignition source and flash back.[6] Containers may explode when heated.[6]

-

Hazardous Combustion Products: Burning may produce carbon monoxide and carbon dioxide.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][9]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS#: 14036-06-7 [m.chemicalbook.com]

- 3. This compound | 14036-06-7 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. This compound 96 14036-06-7 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. canbipharm.com [canbipharm.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. fishersci.ca [fishersci.ca]

- 11. spectrumchemical.com [spectrumchemical.com]

Technical Guide: Safe Handling and Storage of Diethoxymethyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential precautions for the safe handling and storage of Diethoxymethyl acetate (B1210297) (CAS No. 14036-06-7). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

Diethoxymethyl acetate is a flammable liquid and vapor that requires careful handling.[1][2][3] It is also known to be an irritant to the skin, eyes, and respiratory system.[1][3][4] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C7H14O4 | [5] |

| Molecular Weight | 162.18 g/mol | |

| Appearance | Colorless liquid | [4][5] |

| Odor | Fruity | [4] |

| Boiling Point | 170-172 °C (at 743 Torr) | [5] |

| Density | 0.993 g/mL at 25 °C | [5] |

| Flash Point | 27 °C (80.6 °F) - closed cup | |

| Refractive Index | n20/D 1.399 | [5] |

| Storage Temperature | 2-8°C | [5] |

Handling Precautions

Proper handling of this compound is paramount to prevent exposure and accidents. The following protocols should be strictly followed.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn. This includes:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4]

-

Hand Protection: Wear suitable protective gloves.[4]

-

Skin and Body Protection: Use protective clothing to prevent skin contact.[4] In case of skin contact, immediately wash the affected area with plenty of water.[1][4] Contaminated clothing should be removed and washed before reuse.[4]

-

Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][4] If ventilation is inadequate, use a suitable respirator.

General Handling Procedures

-

Keep away from heat, sparks, open flames, and other ignition sources.[1][2][4] No smoking in the handling area.[1][4][6]

-

Use non-sparking tools and explosion-proof equipment.[1][2][4]

-

Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[4][6]

-

Handle in accordance with good industrial hygiene and safety practices.[3][7] Wash hands thoroughly after handling.[1][3]

-

Do not eat, drink, or smoke when using this product.[1]

Storage Precautions

Proper storage is crucial for maintaining the stability and safety of this compound.

-

Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3][7] Store in a refrigerator within the recommended temperature range of 2-8°C.[5]

-

Inert Atmosphere: For long-term storage, it is recommended to store under an inert atmosphere.[2]

-

Moisture Sensitivity: this compound is sensitive to moisture and should be protected from it.[3][5][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[3]

-

Incompatible Materials: Store away from strong oxidizing agents and acids.[1][7][8][9]

Emergency Procedures

First Aid Measures

-

Eye Contact: In case of contact, immediately rinse eyes cautiously with plenty of water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[1][4]

-

Skin Contact: If skin irritation occurs, wash with plenty of water and soap.[1][4] Seek medical advice if irritation persists.[4]

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[1][2]

-

Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting.[1] Immediately call a POISON CENTER or doctor.[1]

Fire Fighting Measures

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire.[1][2]

-

Hazards: this compound is a flammable liquid and vapor.[1][2][3] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2][3] Containers may explode when heated.[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation.[2][7] Avoid breathing vapors and contact with the substance. Remove all sources of ignition.[1][2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[7] Do not let the product enter drains.[7]

-

Containment and Cleanup: Absorb the spill with inert material such as dry sand or earth and place it in a suitable chemical waste container for disposal.[2][7]

Logical Workflow for Handling this compound

The following diagram illustrates the logical steps for safely handling this compound.

Caption: Logical workflow for handling this compound.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. canbipharm.com [canbipharm.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound CAS#: 14036-06-7 [m.chemicalbook.com]

- 6. meridianbioscience.com [meridianbioscience.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 9. Incompatible chemicals | Department of Engineering Health & Safety [safety.eng.cam.ac.uk]

An In-depth Technical Guide to the Physical Properties of Diethoxymethyl Acetate

This technical guide provides a comprehensive overview of the key physical properties of diethoxymethyl acetate (B1210297), specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require precise and reliable data for their work. This document includes tabulated physical data, detailed experimental protocols for the determination of these properties, and a visualization of its synthesis pathway.

Physical Properties of Diethoxymethyl Acetate

This compound, with the CAS number 14036-06-7, is a colorless liquid utilized as an intermediate in various organic syntheses. Accurate knowledge of its physical properties is crucial for its application in laboratory and industrial settings.

Data Summary

The boiling point and density of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

| Physical Property | Value | Conditions |

| Boiling Point | 185.7 °C | at 760 mmHg[1] |

| 170-172 °C | at 743 Torr[2] | |

| Density | 0.993 g/mL | at 25 °C[2][3][4][5] |

Experimental Protocols

While specific experimental procedures for the determination of this compound's physical properties are not detailed in the readily available literature, standard methodologies for liquids are applicable. The following sections describe generalized protocols for determining boiling point and density.

1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[6] This can be determined through several methods, including simple distillation and the micro-reflux method.[1][6]

Micro-Reflux Method using a Thiele Tube:

-

Apparatus Setup: A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[5] A capillary tube, sealed at one end, is then placed inverted into the test tube. The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, causing the temperature of the bath and the sample to rise.[1]

-

Observation: As the sample's boiling point is approached, a steady stream of bubbles will emerge from the open end of the capillary tube.[5] At this point, heating should be discontinued.

-

Measurement: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1][5]

2. Determination of Density

Density is defined as the mass of a substance per unit volume.[7] For liquids, this can be accurately measured using a pycnometer or a hydrometer.[2][8]

Using a Pycnometer:

-

Mass of Empty Pycnometer: A clean, dry pycnometer of a known volume is weighed accurately.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are present, and the temperature is allowed to equilibrate to a specific value (e.g., 25 °C). The pycnometer is then weighed again.

-

Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.[4]

Synthesis Pathway of this compound

This compound can be synthesized through the reaction of triethyl orthoformate with acetic anhydride (B1165640) and formic acid.[3] The workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. mt.com [mt.com]

- 3. prepchem.com [prepchem.com]

- 4. quora.com [quora.com]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

Methodological & Application

Application Notes and Protocols: Diethoxymethyl Acetate in the Synthesis of Theophylline Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of theophylline (B1681296) nucleosides using diethoxymethyl acetate (B1210297) (DEMA). The methodologies outlined are based on established research, primarily the work of Rico-Gómez and colleagues, who have demonstrated the efficacy of DEMA-induced cyclization for producing novel glyco-conjugates of theophylline. Additionally, this document includes data on the biological activity of these synthesized nucleosides, specifically their interaction with adenosine (B11128) receptors, and presents relevant signaling pathways.

Overview and Principle

The synthesis of theophylline nucleosides is a significant area of research due to the potential for developing novel therapeutic agents. Theophylline, a methylxanthine, is known for its bronchodilator and anti-inflammatory effects, which are primarily mediated through the inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors. The conjugation of theophylline to sugar moieties can alter its pharmacokinetic and pharmacodynamic properties, potentially leading to compounds with enhanced efficacy or novel biological activities, such as antiviral or anticancer properties.

The core synthetic strategy discussed herein involves the DEMA-induced cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil. This method provides a direct route to 7-substituted theophylline nucleosides.

Quantitative Data Summary

The following tables summarize the yields of various theophylline nucleosides synthesized via DEMA-induced cyclization of the corresponding 4-amino-1,3-dimethyl-5-N-glycosylideneiminouracil precursors.

Table 1: Reaction Yields for the Synthesis of Theophylline Nucleosides

| Starting Imine | Product | Yield (%) |

| Imine of Mannose | 7-(β-D-mannopyranosyl)theophylline (major) | 62% |

| 7-(α-D-mannopyranosyl)theophylline (minor) | 20% | |

| Imine of Galactose | 7-(β-D-galactopyranosyl)theophylline | 50% |

| 7-(α-D-galactofuranosyl)theophylline | 35% | |

| Imine of Glucose | 7-(β-D-glucopyranosyl)theophylline | 60% |

| 7-(β-D-glucofuranosyl)theophylline | 15% |

Table 2: Adenosine Receptor Binding Affinity of Mannose-Theophylline Derivatives

The mannose derivatives of theophylline have been evaluated for their ability to inhibit specific binding at the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₒ, and A₃).[1] The data is crucial for understanding the potential mechanism of action of these novel nucleosides.

| Compound | Receptor Subtype | Inhibition of Specific Binding |

| 7-(β-D-mannopyranosyl)theophylline | A₁, A₂ₐ, A₂ₒ, A₃ | Data reported in primary literature[1] |

| 7-(α-D-mannopyranosyl)theophylline | A₁, A₂ₐ, A₂ₒ, A₃ | Data reported in primary literature[1] |

Note: Specific Ki or IC50 values for adenosine receptor binding are detailed in the primary literature and should be consulted for precise quantitative comparisons.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of theophylline nucleosides.

General Protocol for the DEMA-Induced Cyclization

This protocol describes the synthesis of 7-glycosyl-theophylline nucleosides from 4-amino-1,3-dimethyl-5-N-glycosylideneiminouracil.

Materials:

-

4-amino-1,3-dimethyl-5-N-glycosylideneiminouracil (from mannose, galactose, or glucose)

-

Diethoxymethyl acetate (DEMA)

-

Anhydrous solvent (e.g., N,N-dimethylformamide - DMF)

-

Silica (B1680970) gel for column chromatography

-

Appropriate eluents for chromatography

Procedure:

-

Dissolve the starting 4-amino-1,3-dimethyl-5-N-glycosylideneiminouracil in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add an excess of this compound (DEMA) to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a duration determined by reaction monitoring (e.g., by thin-layer chromatography - TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system to separate the different isomers and impurities.

-

Characterize the purified products using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol for Adenosine Receptor Binding Assay

This protocol provides a general framework for assessing the affinity of the synthesized theophylline nucleosides for adenosine receptors.

Materials:

-

Cell membranes expressing the specific human adenosine receptor subtype (A₁, A₂ₐ, A₂ₒ, or A₃)

-

Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]CGS 21680 for A₂ₐ)

-

Synthesized theophylline nucleoside (test compound)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a reaction tube, add the cell membranes, the radioligand, and either buffer (for total binding), a saturating concentration of a known antagonist (for non-specific binding), or the test compound.

-

Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of theophylline nucleosides.

Caption: Workflow for the synthesis and biological evaluation of theophylline nucleosides.

Signaling Pathway of Theophylline

Theophylline exerts its biological effects through multiple pathways. The diagram below outlines the primary mechanisms of action. While the synthesized nucleosides are being investigated as adenosine receptor antagonists, it is important to understand the broader signaling context of the parent molecule.

Caption: Key signaling pathways modulated by theophylline.

Conclusion

The use of this compound provides an effective method for the synthesis of a variety of theophylline nucleosides. The resulting glyco-conjugates, particularly the mannosyl derivatives, have shown interaction with adenosine receptors, indicating a potential for these compounds to act as modulators of purinergic signaling. Further investigation into the specific activities and downstream effects of these novel nucleosides is warranted to explore their full therapeutic potential. The protocols and data presented here serve as a foundational resource for researchers in this field.

References

Application Notes and Protocols: DEMA-Induced Cyclization of Glycosylideneiminouracils

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the diethyl maleate (B1232345) (DEMA)-induced cyclization of glycosylideneiminouracils. This synthetic route is a key step in the formation of novel nucleoside analogues, such as theophylline (B1681296) nucleosides, which have demonstrated potential as antagonists for adenosine (B11128) receptors. The protocol is based on the methodology reported in the synthesis of D-mannosyl, D-galactosyl, and D-glucosyl theophylline nucleosides.[1] This reaction proceeds through the cyclization of 4-amino-5-glycosylideneimino-1,3-dimethyluracil, facilitated by DEMA, to yield the corresponding pyrrolo[2,3-d]pyrimidine core.

Introduction

The synthesis of modified nucleosides is a cornerstone of medicinal chemistry and drug development, with applications in antiviral, anticancer, and receptor modulation therapies. The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analogue, is of particular interest due to its presence in various bioactive compounds. The DEMA-induced cyclization of glycosylideneiminouracils offers an effective method for the construction of this heterocyclic system, allowing for the introduction of various sugar moieties. This protocol outlines the general procedure for this transformation.

Reaction Scheme

The overall reaction involves the conversion of a 4-amino-5-glycosylideneimino-1,3-dimethyluracil to a 7-glycosyl-theophylline derivative.

-

Starting Material: 4-amino-5-glycosylideneimino-1,3-dimethyluracil (with various sugar moieties like D-mannose, D-galactose, or D-glucose)

-

Reagent: Diethoxymethyl acetate (B1210297) (DEMA)

-

Product: 7-glycosyl-theophylline nucleoside

Experimental Protocol

The following is a general experimental protocol for the DEMA-induced cyclization. The precise quantities of reagents, reaction times, and temperatures should be optimized for specific substrates. This protocol is based on the synthesis of D-mannosyl, D-galactosyl and D-glucosyl theophylline nucleosides.

Materials:

-

4-amino-5-glycosylideneimino-1,3-dimethyluracil derivative

-

Diethoxymethyl acetate (DEMA)

-

Anhydrous solvent (e.g., Dioxane, DMF, or other suitable high-boiling point aprotic solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Heating and stirring apparatus (magnetic stirrer with a heating mantle or oil bath)

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

-

Silica (B1680970) gel for column chromatography (for purification)

-

Solvents for chromatography (e.g., ethyl acetate, hexane, methanol, dichloromethane)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve the 4-amino-5-glycosylideneimino-1,3-dimethyluracil derivative in an appropriate volume of anhydrous solvent under an inert atmosphere.

-

Addition of DEMA: Add this compound (DEMA) to the reaction mixture. The molar ratio of DEMA to the starting imine is a critical parameter and may require optimization.

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product is then purified, typically by silica gel column chromatography, using an appropriate solvent system to yield the pure 7-glycosyl-theophylline nucleoside.

Quantitative Data

The specific yields for the DEMA-induced cyclization of various glycosylideneiminouracils to their corresponding theophylline nucleosides are detailed in the primary literature. For instance, the synthesis of D-mannosyl, D-galactosyl, and D-glucosyl theophylline nucleosides has been reported, and for detailed quantitative data, including percentage yields and spectroscopic characterization (¹H NMR, ¹³C NMR, Mass Spectrometry), it is recommended to consult the original publication:

-

Rico-Gómez, R., López-Romero, J. M., Hierrezuelo, J., Brea, J., Loza, M. I., & Pérez-González, M. (2008). Synthesis of new mannosyl, galactosyl and glucosyl theophylline nucleosides with potential activity as antagonists of adenosine receptors. DEMA-induced cyclization of glycosylideneiminouracils. Carbohydrate research, 343(5), 855–864.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the DEMA-induced cyclization of glycosylideneiminouracils.

Caption: General workflow for DEMA-induced cyclization.

References

The Role of Diethoxymethyl Acetate in the Synthesis of Purine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Diethoxymethyl acetate (B1210297) (DEMA) has emerged as a versatile and efficient reagent in the synthesis of purine (B94841) derivatives, which are crucial scaffolds in numerous pharmaceuticals and biological probes. This document provides detailed application notes and experimental protocols for the use of DEMA in the preparation of various purine analogs, including adenine, 6-chloropurine (B14466), theophylline (B1681296), and xanthine (B1682287) derivatives.

Introduction to Diethoxymethyl Acetate in Purine Synthesis